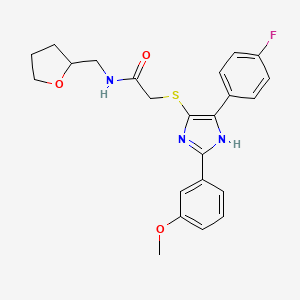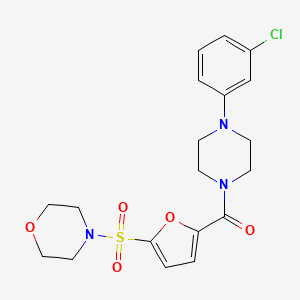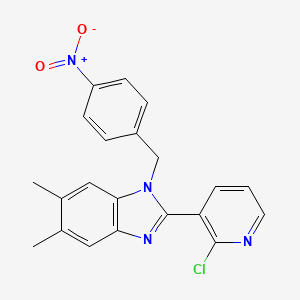
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole is a polysubstituted benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of a nitrobenzyl group and a chloropyridinyl moiety in the molecule suggests potential for diverse chemical reactivity and the possibility of further functionalization.
Synthesis Analysis
The synthesis of related pyrido[1,2-a]benzimidazole derivatives has been reported through a one-pot, four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Although the exact synthesis of the compound is not detailed, the reported method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the key intermediates and final products, can be characterized by various spectroscopic methods such as NMR, MS, IR spectra, and elemental analysis. X-ray crystallography provides detailed insights into the molecular conformation and crystal packing, which are crucial for understanding the reactivity and interaction of these molecules .
Chemical Reactions Analysis
The reactivity of the chloro and nitro groups on the benzimidazole scaffold allows for a variety of chemical transformations. For instance, the nitro group can facilitate the displacement of chlorine through nucleophilic aromatic substitution, as seen in the functionalization of 2-chloro-3-nitroimidazo[1,2-a]pyridine . The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution with pyridine, indicating that similar reactivity might be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their substituents. The presence of electron-withdrawing groups such as nitro can affect the acidity of the molecule, while the chloro group can make it susceptible to nucleophilic attack. The steric and electronic effects of the substituents also play a role in the solubility, stability, and overall reactivity of the compound .
Case Studies and Applications
While specific case studies on the compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole are not provided, the reported methodologies and reactivity patterns of similar compounds suggest its potential utility in the synthesis of diverse heterocyclic compounds. These compounds are of significant interest in drug discovery, as they can serve as building blocks for the development of new pharmaceuticals .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Reactivity : The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a similar compound, involves a nucleophilic substitution with pyridine. Key steps include the use of 1,2-phenylenediamine and glycolic acid for cyclization to avoid minor by-products. The X-ray structures of related compounds have been elucidated (Sparke et al., 2010).
Crystal Scaffolding and Exchange Linkers in Magnetic Materials : Benzimidazole-based compounds demonstrate the formation of hydrogen-bonded dimeric pairs with specific N−H donors and N−O acceptors. This structural feature contributes to their magnetic properties, revealing antiferromagnetic exchange coupling. DFT computations support the throughspace exchange mechanism as a significant contributor to the overall magnetic behavior of these compounds (Ferrer et al., 2001).
Chemical Reactions and Compound Formation
Nucleophilic Substitution and Derivative Formation : Nitrogen heterocycles have been shown to react with nitrobenzyl chloride to form corresponding derivatives. The reaction dynamics and resulting product substitution vary based on the specific heterocycles involved, indicating the compound’s versatility in organic synthesis (Harutyunyan, 2016).
Cyclization and Structural Studies : Similar benzimidazole derivatives undergo cyclization reactions to form cyclic dimers. Spectral studies and X-ray diffraction have been used to understand these compounds' molecular structure, indicating the relevance of such compounds in structural chemistry and potential applications in material sciences (Elguero et al., 1976).
Applications in Pharmaceutical Research
Potential in Pharmaceutical Synthesis : Benzimidazoles, including structurally related compounds, have been utilized in synthesizing pharmaceutical agents for treating various conditions, such as gastroesophageal reflux disease (GERD). The synthesis routes and green metrics of these processes highlight the pharmaceutical relevance and environmental considerations in producing these compounds (Gilbile et al., 2017).
特性
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(8-6-15)26(27)28)21(24-18)17-4-3-9-23-20(17)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQMSKQHTTXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

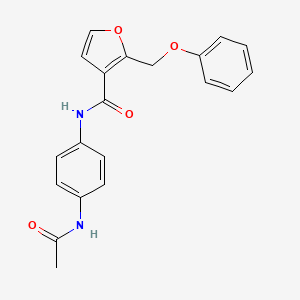
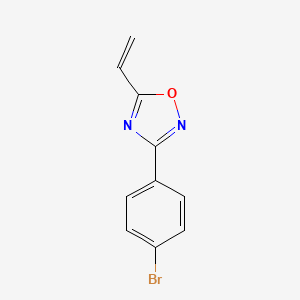
![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)
![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)


![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2554029.png)
![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)


![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)
